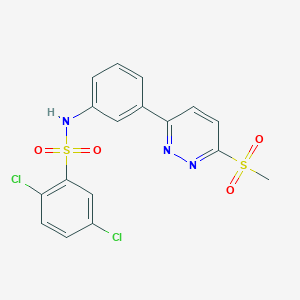

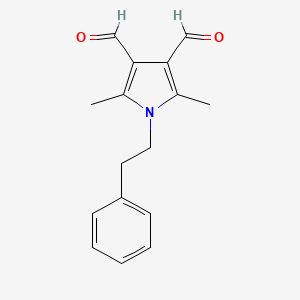

![molecular formula C18H21N7O2 B2928221 1-(4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)丙-1-酮 CAS No. 920184-23-2](/img/structure/B2928221.png)

1-(4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a methoxyphenyl group, a triazolopyrimidine group, a piperazine group, and a propanone group. These groups are common in many pharmaceutical compounds due to their diverse chemical properties and potential biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis

The compound has a complex structure with multiple rings including a phenyl ring, a triazole ring, a pyrimidine ring, and a piperazine ring. The geometry optimization of similar compounds is often carried out using computational chemistry software .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the piperazine group could undergo reactions with acids and bases, and the triazole group could participate in click reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar triazole and pyrimidine rings and the nonpolar phenyl ring could impact the compound’s solubility, stability, and reactivity .科学研究应用

Anticancer Activity

The triazolopyrimidine derivatives have been studied for their anticancer properties. The presence of the triazolo[4,5-d]pyrimidine moiety is associated with anti-proliferative effects against various cancer cell lines. For instance, certain derivatives have shown potential in inhibiting the growth of gastric cancer cells through quantitative structure–activity relationship (QSAR) studies .

Antimicrobial Potential

Compounds with the triazolopyrimidine scaffold have been synthesized and evaluated for their antibacterial activity. They have demonstrated effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as novel antimicrobial agents .

Enzyme Inhibition

These derivatives are also explored as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase. Their ability to inhibit these enzymes makes them valuable for the development of drugs for conditions associated with enzyme dysregulation .

Antioxidant Properties

The antioxidant capacity of triazolopyrimidine derivatives is another area of interest. Their ability to donate and accept hydrogen bonds allows them to neutralize free radicals, which is beneficial in preventing oxidative stress-related diseases .

Antiviral Applications

The structural complexity of triazolopyrimidine derivatives provides a platform for developing antiviral drugs. Their interaction with viral components can lead to the discovery of new treatments for viral infections .

Anti-inflammatory Effects

These compounds have been reported to exhibit anti-inflammatory properties, which could be harnessed in the treatment of chronic inflammatory diseases. The modulation of inflammatory pathways by these derivatives is a promising area of research .

Antitubercular Agents

The fight against tuberculosis (TB) could benefit from the development of new antitubercular agents. Triazolopyrimidine derivatives have shown potential in this field, offering a new avenue for TB drug development .

Drug Design and Discovery

The triazolopyrimidine core is a valuable scaffold in drug design due to its versatility and the ability to introduce various substituents. This adaptability makes it a prime candidate for the rational design of multifunctional drugs .

作用机制

Target of Action

The compound, also known as 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one, primarily targets Ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

The compound interacts with its target, USP28, by reversibly binding to it . This interaction directly affects the protein levels of USP28, thereby inhibiting its function . The terminal free amine group of the compound is particularly important for USP28 inhibition .

Biochemical Pathways

The inhibition of USP28 by the compound affects several biochemical pathways. It inhibits the proliferation of cells, halts the cell cycle at the S phase, and impedes the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines . Additionally, it can significantly inhibit colony formation in PC3 cells, increase cellular ROS content, suppress EGFR expression, and induce apoptosis .

Result of Action

The result of the compound’s action at the molecular and cellular level is the inhibition of cell proliferation and induction of apoptosis . This leads to a decrease in the growth of cancer cells, making the compound a potential candidate for anticancer therapy .

安全和危害

属性

IUPAC Name |

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2/c1-3-15(26)23-7-9-24(10-8-23)17-16-18(20-12-19-17)25(22-21-16)13-5-4-6-14(11-13)27-2/h4-6,11-12H,3,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDBCFJWMZNURQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2928142.png)

![N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2928148.png)

![9-Methyl-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2928151.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2928153.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2928156.png)

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(4-methoxyphenyl)methanone](/img/structure/B2928158.png)